6-Chloro-8-methoxy-2-methylquinolin-4-amine
Description
6-Chloro-8-methoxy-2-methylquinolin-4-amine (CAS 1189107-59-2) is a quinoline derivative with the molecular formula C₁₁H₁₁ClN₂O and a molecular weight of 222.67 g/mol. Key physicochemical properties include a predicted density of 1.300±0.06 g/cm³, boiling point of 398.0±37.0 °C, and a pKa of 6.92±0.50 .
Properties
CAS No. |
1189107-59-2 |
|---|---|
Molecular Formula |
C11H11ClN2O |
Molecular Weight |
222.67 g/mol |
IUPAC Name |
6-chloro-8-methoxy-2-methylquinolin-4-amine |
InChI |
InChI=1S/C11H11ClN2O/c1-6-3-9(13)8-4-7(12)5-10(15-2)11(8)14-6/h3-5H,1-2H3,(H2,13,14) |
InChI Key |
QDYDKTQTPYJZMK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C=C(C=C(C2=N1)OC)Cl)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 6-Chloro-8-methoxy-2-methylquinolin-4-amine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, starting from 2-methyl-3-nitroaniline, the compound can be synthesized through a series of reactions including nitration, reduction, and cyclization. Industrial production methods often involve the use of catalysts and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chloro group at position 6 is susceptible to nucleophilic substitution under basic conditions. Key findings include:
Reagents and Conditions
| Reaction Type | Reagents/Conditions | Product | Source |
|---|---|---|---|
| Amination | NH₃ (aq.), DMF, 80–100°C | 6-Amino-8-methoxy-2-methylquinolin-4-amine | |
| Alkoxy substitution | NaOMe/MeOH, reflux | 6-Methoxy derivative |
-
Mechanism : The chloro group undergoes SNAr (nucleophilic aromatic substitution) due to activation by the electron-withdrawing quinoline ring. The methoxy group at position 8 further directs nucleophiles to the para position (C6) .
-
Example : Treatment with ammonia in DMF yields the corresponding 6-amino derivative, a precursor for anticancer agents targeting PI3K/mTOR pathways .
Oxidation Reactions
The quinoline ring and amino group participate in oxidation:
Oxidation Pathways
| Site | Oxidizing Agent | Product | Notes | Source |
|---|---|---|---|---|
| Quinoline ring | H₂O₂, acetic acid | Quinoline N-oxide | Selective at N1 | |
| Amino group | KMnO₄, acidic conditions | Nitroso or nitro derivatives | Limited applicability |
-
N-Oxide Formation : Hydrogen peroxide in acetic acid selectively oxidizes the quinoline nitrogen to form the N-oxide, which enhances solubility and biological activity.
Reduction Reactions
Reduction targets the quinoline ring or substituents:
Reduction Pathways
| Target | Reducing Agent | Product | Conditions | Source |
|---|---|---|---|---|
| Quinoline ring | H₂, Pd/C | Tetrahydroquinoline derivative | High pressure | |
| Chloro group | LiAlH₄ | Dechlorinated product | Anhydrous THF |
-
Ring Saturation : Catalytic hydrogenation reduces the quinoline ring to a tetrahydroquinoline, altering conformational flexibility for drug design .
Electrophilic Substitution
The methoxy group activates the ring for electrophilic substitution:
Substitution Patterns
| Electrophile | Conditions | Position Substituted | Product Example | Source |
|---|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | C5 or C7 | Nitro derivative | |
| Sulfonation | SO₃, H₂SO₄ | C5 | Sulfonic acid derivative |
-
Directing Effects : The methoxy group (strongly activating) directs electrophiles to the para (C5) and ortho (C7) positions relative to itself. Steric hindrance from the methyl group at C2 favors substitution at C5 .
Functionalization of the Amino Group
The primary amine at position 4 undergoes derivatization:
Reaction Types
| Reaction | Reagents | Product | Application | Source |
|---|---|---|---|---|
| Acylation | Acetyl chloride, pyridine | 4-Acetamido derivative | Bioactivity modulation | |
| Schiff base formation | Aldehydes/ketones | Imine derivatives | Chelation agents |
-
Acylation Example : Acetylation enhances metabolic stability, as seen in analogues with improved pharmacokinetic profiles.
Cross-Coupling Reactions
Palladium-catalyzed couplings enable structural diversification:
Coupling Types
| Reaction | Catalytic System | Partner | Product | Source |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, Cs₂CO₃ | Aryl boronic acid | Biaryl derivatives | |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Amines | 4-Aminoalkyl derivatives |
-
Applications : Suzuki coupling introduces aryl groups at C6 (after dechlorination), enabling access to kinase inhibitors .
Biological Activity and Mechanistic Insights
Reaction products exhibit notable bioactivity:
-
Anticancer Activity : 6-Amino derivatives (via amination) inhibit PI3K/Akt/mTOR pathways, showing IC₅₀ values < 1 μM in breast cancer cell lines .
-
Antimicrobial Effects : Schiff base derivatives demonstrate MIC values of 2–8 μg/mL against Staphylococcus aureus.
Stability and Degradation
Key stability considerations:
-
Hydrolytic Stability : The chloro group resists hydrolysis under physiological pH but degrades in strongly acidic/basic conditions.
-
Photodegradation : Exposure to UV light leads to demethylation of the methoxy group, forming a quinone methide intermediate.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Properties
One of the most significant applications of 6-Chloro-8-methoxy-2-methylquinolin-4-amine is in the development of antimicrobial agents. Research has indicated that compounds in the quinoline family exhibit potent activity against various pathogens. For instance, studies have shown that modifications at the 6-position can enhance the compound's efficacy against Mycobacterium tuberculosis, with some derivatives achieving low minimum inhibitory concentrations (MIC) comparable to established antibiotics .
Anticancer Activity
The compound has also been investigated for its anticancer properties. It has been found to inhibit the proliferation of several cancer cell lines, including human cervix carcinoma (HeLa) and colorectal adenocarcinoma (HT-29). The structure-activity relationship (SAR) studies suggest that specific substitutions enhance its antiproliferative effects .
Biological Research
Antimalarial Activity
Another prominent application is in antimalarial drug development. The compound's structural similarity to known antimalarial agents has led researchers to explore its efficacy against Plasmodium falciparum, particularly strains resistant to conventional treatments. Variants of this compound have demonstrated significant in vitro activity, with some exhibiting low nanomolar IC50 values against resistant strains .
Mechanism of Action
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets such as enzymes or receptors involved in microbial growth and cancer cell proliferation. This interaction can lead to enzyme inhibition, thereby disrupting essential biological processes .
Material Science
Synthesis of Novel Materials
Beyond biological applications, this compound serves as a building block in the synthesis of novel materials with specific properties, such as dyes and pigments. Its unique chemical structure allows for the creation of derivatives that can be tailored for particular industrial applications .
Table 1: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | MIC/IC50 Values | Reference |
|---|---|---|---|
| Antimicrobial | Mycobacterium tuberculosis | 0.24 μM | |
| Anticancer | HeLa cells | IC50 = 5 μM | |
| Antimalarial | Plasmodium falciparum | IC50 < 10 nM |
Table 2: Structural Modifications and Their Effects
Mechanism of Action
The mechanism of action of 6-Chloro-8-methoxy-2-methylquinolin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Substituent Position Effects
- Chlorine vs. Methoxy Groups: The presence of Cl at position 6 (target compound) enhances electrophilicity compared to 4-Chloro-6-methoxyquinolin-8-amine (Cl at position 4) .
- Fluorine Substitution: 8-Fluoro-2-methylquinolin-4-amine exhibits higher metabolic stability due to fluorine’s strong C-F bond, whereas Cl in the target compound may confer stronger hydrogen-bonding interactions .
Biological Activity
6-Chloro-8-methoxy-2-methylquinolin-4-amine is a compound of interest due to its diverse biological activities, particularly in the fields of cancer research, antimicrobial studies, and potential antiviral applications. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and recent research findings.
Chemical Structure and Properties
The compound features a quinoline ring system with specific substitutions that contribute to its biological activity. The presence of chlorine and methoxy groups enhances its lipophilicity and may influence its interaction with biological targets.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
-
Anticancer Activity
- The compound has shown promising anticancer properties, particularly against various cancer cell lines. For instance, studies indicate that derivatives with similar structures exhibit significant cytotoxic effects through mechanisms involving tubulin polymerization interference and reactive oxygen species (ROS) generation, leading to apoptosis in cancer cells .
- Antimicrobial Properties
-
Antiviral Potential
- Recent studies have explored the antiviral capabilities of quinoline derivatives against viruses such as H5N1 and SARS-CoV-2. The structure-activity relationship (SAR) indicates that modifications in the quinoline nucleus can enhance antiviral activity, suggesting that this compound may warrant further investigation in this context .
Anticancer Activity
A study evaluated the cytotoxic effects of various quinoline compounds on different cancer cell lines. The results indicated that compounds similar to this compound exhibited IC50 values in the nanomolar range against MCF-7 (breast cancer) and KB-V1 (cervical cancer) cell lines. For example:
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| 6-Chloro-8-methoxy derivative | MCF-7 | 20.1 |
| 6-Chloro-8-methoxy derivative | KB-V1 | 14 |
These findings highlight the potential of this compound as a lead for developing new anticancer agents .
Antimicrobial Studies
The antimicrobial efficacy of 6-Chloro-8-methoxy derivatives was assessed against various bacterial strains. The following table summarizes the MIC values observed:
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| 6-Chloro derivative | E. coli | 0.125 |
| 6-Chloro derivative | S. aureus | 0.0313 |
These results suggest significant antimicrobial activity, warranting further exploration into their mechanism of action .
Antiviral Activity
In a recent investigation into antiviral properties, structural modifications were shown to enhance activity against viral strains:
| Compound | Virus | Inhibition (%) |
|---|---|---|
| 6-Chloro derivative | H5N1 | 91.2 |
| Related compound | SARS-CoV-2 | Not specified |
This data indicates that such compounds could play a role in developing antiviral therapies .
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 6-Chloro-8-methoxy-2-methylquinolin-4-amine to ensure high yield and purity?
- Methodological Answer : Synthesis optimization requires inert conditions (e.g., nitrogen atmosphere) to prevent oxidation of sensitive intermediates, precise stoichiometry of reagents (e.g., triethylamine as a base), and purification via recrystallization or column chromatography to isolate the target compound . Scalability can be enhanced using multiparallel synthesis strategies, as demonstrated for structurally similar quinoline derivatives .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms substituent positions and purity, while High-Performance Liquid Chromatography (HPLC) with ≥98% purity thresholds validates compound homogeneity . X-ray crystallography resolves crystal packing and stereoelectronic effects, as shown for halogenated quinoline analogs .
Q. How do the chloro, methoxy, and methyl substituents influence the compound’s physicochemical properties?
- Methodological Answer : The chloro group enhances lipophilicity and electron-withdrawing effects, while methoxy and methyl groups modulate solubility and steric hindrance. Comparative data from analogs like 6-Amino-2-methylquinoline (mp: 56–58°C) suggest similar trends in melting points and stability .
Q. What are the recommended storage conditions to maintain compound stability?
- Methodological Answer : Store in airtight, light-protected containers at –20°C to prevent degradation. Similar chlorinated anilines require desiccants to avoid hydrolysis, as noted in safety protocols for halogenated amines .
Advanced Research Questions
Q. How can computational tools predict the metabolic pathways of this compound, and what experimental validations are required?
- Methodological Answer : Databases like PISTACHIO and BKMS_METABOLIC predict phase I/II metabolism sites (e.g., demethylation or hydroxylation). Validate predictions using in vitro microsomal assays (human liver microsomes) and LC-MS/MS to identify metabolites .
Q. What strategies mitigate discrepancies in biological activity data between in vitro and in vivo studies?
- Methodological Answer : Address bioavailability issues by evaluating logP values (target ~2–3) and plasma protein binding. Use pharmacokinetic profiling (e.g., intravenous vs. oral administration) to correlate in vitro IC₅₀ values with in vivo efficacy, as applied to kinase inhibitors .
Q. How can late-stage functionalization at the 8-position of the quinoline core optimize derivative activity?
- Methodological Answer : Introduce morpholinyl or piperazinyl groups via nucleophilic aromatic substitution under microwave irradiation (60–80°C, DMF solvent). Monitor reaction progress via TLC and isolate products using flash chromatography, as demonstrated for 8-aminoquinoline analogs .
Q. What methodological challenges arise in establishing the crystal structure of halogenated quinolines?
- Methodological Answer : Challenges include crystal polymorphism and disorder due to bulky substituents. Overcome these by screening crystallization solvents (e.g., ethyl acetate/hexane mixtures) and employing synchrotron radiation for high-resolution data collection, as in chloroquinoline structural studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
